4-Chlorophthalonitrile

描述

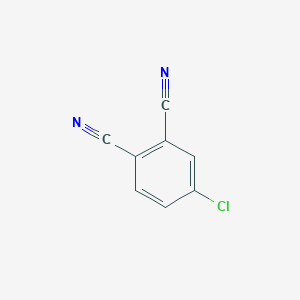

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chlorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSLISKYJBQHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170150 | |

| Record name | 4-Chloro-1,2-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17654-68-1 | |

| Record name | 4-Chloro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17654-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-dicyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17654-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1,2-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,2-dicyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-1,2-DICYANOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ35RFZ33U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 4 Chlorophthalonitrile

Established Synthetic Routes to 4-Chlorophthalonitrile

This compound is a halogenated aromatic nitrile that serves as a crucial precursor in the synthesis of phthalocyanines, metallophthalocyanines, and other macrocyclic compounds. Its synthesis is primarily achieved through nucleophilic aromatic substitution (NAS) reactions. One common method involves the use of 4-nitrophthalonitrile (B195368) as a starting material. This reaction is typically carried out with hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under reflux conditions in a solvent like dichloromethane (B109758). This approach can yield approximately 75% of the desired product. However, it necessitates stringent control of moisture to be effective.

Alternative synthetic pathways include utilizing 4,5-dichlorophthalonitrile (B145054) as a precursor. In this case, selective dehalogenation is accomplished through controlled hydrolysis or metal-catalyzed cross-coupling reactions. While cross-coupling methods allow for functionalization, they often require costly palladium-based catalysts. Another route involves the bromination-aromatization of 4-chlorotetrahydrophthalonitrile using bromine, which acts as both a halogenating agent and an oxidant to form the aromatic nitrile. Additionally, N-Bromosuccinimide (NBS) in monochlorobenzene can be employed for bromination, targeting the anhydride (B1165640), which can then be converted to the nitrile.

The chemical reactivity of this compound is characterized by its susceptibility to nucleophilic substitution at the chlorine-substituted carbon, as well as various transformations involving the nitrile groups. These reactions include oxidation to 4-chlorophthalimide (B3024755) and hydrolysis to 4-chlorophthalic acid. This versatility makes it a valuable intermediate in organic synthesis.

Interactive Data Table: Comparison of Synthetic Routes

| Starting Material | Reagents | Key Conditions | Advantages | Disadvantages |

| 4-Nitrophthalonitrile | HCl, Lewis Acid (e.g., AlCl₃) | Reflux in dichloromethane | High regioselectivity | Requires rigorous moisture control |

| 4,5-Dichlorophthalonitrile | Controlled hydrolysis or metal catalysts | Varies | Enables functionalization | Can require expensive catalysts |

| 4-Chlorotetrahydrophthalonitrile | Bromine | Electrophilic aromatic substitution | --- | --- |

| 4-Chlorotetrahydrophthalic anhydride | N-Bromosuccinimide (NBS) | Monochlorobenzene, 80-118°C | --- | Targets anhydride precursor |

Alternative and Green Synthesis Approaches Utilizing this compound as a Starting Material

In the pursuit of more environmentally benign chemical processes, alternative and green synthesis strategies have been developed that utilize this compound as a starting material. These methods aim to reduce hazardous byproducts and promote sustainability in the production of phthalonitrile-based materials.

"Utilize Rather Than Create" Strategies in Phthalonitrile (B49051) Synthesis

A notable green chemistry approach involves a "utilize rather than create" strategy, which focuses on transforming a phthalonitrile resin into nitrogen-rich hierarchical porous carbon for applications such as supercapacitor materials. rsc.org This innovative method uses this compound as the starting material for the synthesis of a resorcinol-based phthalonitrile (RPH) monomer. rsc.org The reaction is a nucleophilic substitution between resorcinol (B1680541) and this compound, catalyzed by potassium carbonate (K₂CO₃) in a polar solvent like dimethylformamide (DMF). rsc.orgrsc.orgrsc.org

This process is advantageous as it avoids the use of 4-nitrophthalonitrile, the conventional starting material which generates hazardous nitrite-containing byproducts. rsc.orgrsc.org In this "utilize rather than create" strategy, the main product (RPH) serves as the precursor for the desired porous carbon, while the byproduct, potassium chloride (KCl), is employed as a template for creating the porous structure. rsc.orgresearchgate.net This approach not only provides a greener route to phthalonitrile resins but also demonstrates the potential for creating valuable materials from both the primary product and the byproduct of a reaction. rsc.org The resulting porous carbons exhibit a high specific surface area, significant nitrogen doping, and a hierarchical pore structure, making them highly effective for supercapacitor applications. rsc.org

Synthesis of Substituted Phthalonitriles from this compound

This compound is a versatile precursor for the synthesis of a variety of substituted phthalonitriles. The chlorine atom on the aromatic ring is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.

Synthesis of Substituted Aryloxyphthalonitriles

Substituted aryloxyphthalonitriles can be synthesized from this compound through nucleophilic aromatic substitution reactions with various phenols. For instance, the reaction of this compound with 3,4,5-trimethoxyphenol (B152058) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature yields 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile. researchgate.net This method allows for the introduction of aryloxy groups with different substituents onto the phthalonitrile backbone, leading to materials with tailored properties.

Synthesis of 4-Chloro-5-(R-amino)phthalonitriles

The synthesis of 4-chloro-5-(R-amino)phthalonitriles is achieved through the aromatic nucleophilic substitution reaction between 4,5-dichlorophthalonitrile and various N-containing nucleophiles. chemintech.ru This reaction is typically conducted in DMF at temperatures ranging from 80 to 140 °C, with either potassium carbonate or triethylamine (B128534) as the deprotonating agent. chemintech.ru While this method starts from 4,5-dichlorophthalonitrile, it produces 4-chloro-5-substituted aminophthalonitriles, which are valuable intermediates for synthesizing asymmetrically substituted phthalocyanines. chemintech.ruchemintech.ruresearchgate.net For example, the reaction with dimethylamine (B145610) (formed in situ from DMF) yields 4-chloro-5-(dimethylamino)phthalonitrile. chemintech.ru Similarly, reactions with other amines like dihexylamine (B85673) and morpholine (B109124) have been reported to selectively substitute only one chlorine atom. chemintech.ru These compounds are of interest for creating phthalocyanines with enhanced solubility and specific electronic properties. chemintech.ruchemintech.ruresearchgate.netresearchgate.net

Preparation of Phosphine-Substituted Phthalonitriles

Phosphine-substituted phthalonitriles can be prepared from 4,5-dichlorophthalonitrile by reaction with diphenyltrimethylsilylphosphine in toluene (B28343) at 110 °C. researchgate.net This reaction can yield mono- and di-substituted products, such as 4-(diphenylphosphino)-5-chlorophthalonitrile and 4,5-bis(diphenylphosphino)phthalonitrile. researchgate.netrsc.org These phosphine-functionalized phthalonitriles are precursors for synthesizing phthalocyanines with phosphino (B1201336) groups directly attached to the periphery, which can then be oxidized to form phosphine (B1218219) oxide or phosphine sulfide (B99878) derivatives. researchgate.netrsc.org

Interactive Data Table: Synthesized Substituted Phthalonitriles

| Precursor | Reagent | Product |

| This compound | 3,4,5-Trimethoxyphenol | 4-Chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile researchgate.net |

| 4,5-Dichlorophthalonitrile | Dimethylamine | 4-Chloro-5-(dimethylamino)phthalonitrile chemintech.ru |

| 4,5-Dichlorophthalonitrile | Diphenyltrimethylsilylphosphine | 4-(Diphenylphosphino)-5-chlorophthalonitrile researchgate.net |

| 4,5-Dichlorophthalonitrile | Diphenyltrimethylsilylphosphine | 4,5-Bis(diphenylphosphino)phthalonitrile researchgate.net |

| 4-Nitrophthalonitrile | Clofoctol | 4-[2-(2,4-Dichloro-benzyl)-4-(1,1,3,3-tetramethyl-butyl)-phenoxy]-phthalonitrile mdpi.com |

| 4-Nitrophthalonitrile | 2-(3,4-dimethoxyphenyl)ethanol | 4-(3,4-dimethoxyphenethoxy)phthalonitrile researchgate.net |

| 4-Nitrophthalonitrile | 5-methyl-2-(2-phenylpropan-2-yl) cyclohexanol | 4-(5-methyl-2-(2-phenylpropan-2-yl) cyclohexyloxy) phthalonitrile scispace.com |

Reactivity and Mechanistic Investigations of 4 Chlorophthalonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Chlorophthalonitrile

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. This reactivity is enhanced by the two electron-withdrawing cyano (CN) groups, which stabilize the intermediate Meisenheimer complex formed during the reaction. numberanalytics.com

This compound readily reacts with various nitrogen-based nucleophiles. These reactions are fundamental for the synthesis of more complex nitrogen-containing heterocyclic compounds. The nature of the N-nucleophile plays a significant role in the reaction outcome. researchgate.net For instance, reactions with primary and secondary amines lead to the formation of the corresponding N-substituted aminophthalonitriles. These products can serve as precursors for the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with diverse applications. core.ac.uk

Research has explored the influence of different N-nucleophiles on the substitution of the chlorine atom in this compound. researchgate.net While specific yield data for this compound with a wide range of N-nucleophiles is dispersed across various studies, the general reaction scheme is well-established.

Table 1: Representative SNAr Reactions of Activated Phthalonitriles with N-Nucleophiles

| Activated Phthalonitrile (B49051) | N-Nucleophile | Product Type | Significance |

|---|---|---|---|

| This compound | Primary Amines (R-NH₂) | 4-(Alkyl/Aryl)aminophthalonitrile | Precursors for unsymmetrically substituted phthalocyanines. |

| This compound | Secondary Amines (R₂NH) | 4-(Dialkyl/Diaryl)aminophthalonitrile | Building blocks for functional materials. |

| 4-Nitrophthalonitrile (B195368) | Anilines | Substituted Diphenylamine Derivatives | Studied for understanding electronic effects in SNAr reactions. nih.gov |

Similar to N-nucleophiles, this compound also undergoes SNAr reactions with oxygen (O-) and sulfur (S-) nucleophiles. editorum.ru Reactions with phenoxides (ArO⁻) or alkoxides (RO⁻) yield the corresponding aryl or alkyl ethers of phthalonitrile. Thiolates (RS⁻) react to form thioethers. These reactions are often carried out in the presence of a base to deprotonate the parent alcohol or thiol.

For example, the reaction of 4-nitrophthalonitrile, a related activated phthalonitrile, with O- and S-nucleophiles has been studied to synthesize various heterocyclic compounds. editorum.ru While 4-bromo-5-nitrophthalonitrile is noted to be highly reactive, with the bromine atom being readily substituted by various O- and S-nucleophiles at room temperature, similar reactivity patterns are expected for this compound, albeit potentially requiring slightly more forcing conditions due to the lower reactivity of the C-Cl bond compared to the C-Br bond. semanticscholar.org

Table 2: Examples of SNAr Reactions with O- and S-Nucleophiles

| Activated Phthalonitrile | Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|---|

| 4,5-Dichlorophthalonitrile (B145054) | S-Nucleophile | Hexanethiol | 4,5-Di(hexylthio)phthalonitrile nih.gov |

| 3-Nitrophthalonitrile | O-Nucleophile | 5-(2-Hydroxyethyl)-4-methylthiazole | 3-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]phthalonitrile rsc.org |

| 4-Nitrophthalonitrile | O-Nucleophile | 4-Pentyne-1-ol | 4-(Pent-4-ynyloxy)phthalonitrile researchgate.net |

The outcome of SNAr reactions involving this compound is significantly influenced by the reaction conditions, including the choice of solvent and base.

Solvent: The solvent plays a crucial role in SNAr reactions. nih.gov Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they can solvate the cation of the base while leaving the nucleophile relatively free and highly reactive. The choice of solvent can affect reaction rates and, in some cases, the regioselectivity of the substitution. For instance, in the synthesis of phthalonitrile derivatives, DMF is frequently employed to facilitate the nucleophilic displacement. rsc.org

Base: A base is often required to generate the active nucleophile from its protonated form (e.g., generating a phenoxide from a phenol (B47542) or an alkoxide from an alcohol). Common bases used include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various tertiary amines. rsc.org The strength and type of base can influence the reaction rate and the potential for side reactions. For example, the use of K₂CO₃ is common in the synthesis of ether-linked phthalonitriles. rsc.org In some cases, the base can also act as a catalyst. acsgcipr.org

The interplay between the nucleophile, solvent, and base is critical for optimizing the yield and purity of the desired substitution product.

Mechanistic Pathways in Transformations Involving this compound

The transformation of this compound, particularly through SNAr reactions, proceeds via well-defined mechanistic pathways.

While the classical SNAr mechanism involves the formation of a Meisenheimer complex, there is growing evidence that electron transfer (ET) processes can precede or accompany nucleophilic aromatic displacement reactions, especially with highly activated aromatic systems and certain nucleophiles. acs.orgucl.ac.uk

In the context of nitrophthalic systems, which are electronically similar to chlorophthalonitrile, spectroscopic evidence has pointed towards electron transfer from the nucleophile to the aromatic substrate. acs.org This initial electron transfer would generate a radical anion of the phthalonitrile and a radical of the nucleophile. These radical species can then combine and subsequently eliminate the leaving group to form the substitution product.

The potential for an ET pathway is dependent on the redox potentials of the aromatic substrate and the nucleophile. A more electron-rich nucleophile and a more electron-deficient aromatic ring increase the likelihood of an initial electron transfer event. While detailed mechanistic studies specifically on this compound are not extensively reported in the provided search results, the principles observed with related nitrophthalonitriles suggest that an ET mechanism could be operative under certain reaction conditions. acs.orgsciengine.com

Applications of 4 Chlorophthalonitrile As a Building Block in Advanced Chemical Synthesis

Phthalocyanine (B1677752) Chemistry

4-Chlorophthalonitrile serves as a crucial and versatile starting material in the synthesis of phthalocyanines (Pcs), a class of large, aromatic macrocyclic compounds with a wide range of applications in materials science, medicine, and catalysis. dergipark.org.trnih.gov The presence of a chlorine atom on the phthalonitrile (B49051) ring provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. This adaptability makes this compound an invaluable precursor for creating tailored phthalocyanine derivatives with specific, desirable properties. The fundamental process for creating these molecules is the cyclotetramerization reaction, where four phthalonitrile units condense, typically around a central metal ion, to form the characteristic phthalocyanine macrocycle. dergipark.org.tr

The chlorine atom in this compound is an excellent leaving group, facilitating its replacement by a wide array of nucleophiles. This reactivity is the cornerstone of its utility as a precursor. By first reacting this compound with different nucleophiles (e.g., alcohols, thiols, amines), a diverse library of substituted phthalonitriles can be generated. These tailored precursors are then used in cyclotetramerization reactions to produce phthalocyanines with functionalities designed for specific purposes, such as enhanced solubility, specific electronic properties, or the ability to bind to other molecules. umich.eduresearchgate.net

Chiral phthalocyanines are of significant interest due to their unique optical properties and potential applications in stereoselective catalysis and chiroptical materials. frontiersin.org The synthesis of these optically active macrocycles can be achieved by incorporating chiral substituents onto the phthalocyanine periphery. One strategic approach involves using 4,5-dichlorophthalonitrile (B145054), a close relative of this compound, as a starting point. For instance, it can be reacted in a single step with commercially available chiral molecules like 2,2'-dihydroxybinaphthyl to create a chiral phthalonitrile precursor without causing racemization. frontiersin.org This chiral precursor is then subjected to cyclotetramerization, yielding the final chiral phthalocyanine. This methodology demonstrates how halogenated phthalonitriles, including this compound, serve as essential platforms for introducing chirality to the final macrocycle. frontiersin.org

| Precursor | Chiral Reagent | Resulting Phthalocyanine Type | Reference |

| 4,5-Dichlorophthalonitrile | 2,2'-Dihydroxybinaphthyl | Binaphthyl-containing Chiral Pc | frontiersin.org |

Unsymmetrical phthalocyanines, particularly those with an A₃B structure (where three isoindole units are identical and one is different), are synthesized through a mixed cyclotetramerization reaction. nih.gov This involves reacting two different phthalonitrile precursors in a specific molar ratio. This compound derivatives are frequently used as one of the components in these mixed condensations. For example, A₃B-type phthalocyanines have been successfully synthesized by reacting a 4-chloro-5-(substituted)-phthalonitrile with a different phthalonitrile, such as methyl-3,4-dicyanobenzoate. nih.gov This approach allows for the creation of phthalocyanines with a single, unique functional group, such as a carboxylic acid, which can act as an anchor to attach the molecule to surfaces like nanoparticles. nih.govresearchgate.net

A specific synthesis of an A₃B zinc(II) phthalocyanine involved the mixed cyclotetramerization of 4-chloro-5-(1,1-dicarbethoxymethyl)-phthalonitrile and 4,5-dihexylthiophthalonitrile. nih.gov This method highlights the utility of chloro-substituted phthalonitriles in building complex, asymmetric macrocyclic structures. nih.gov

| Phthalonitrile A | Phthalonitrile B | Reaction Type | Resulting Pc Structure |

| 4-Chloro-5-(2,6-diisopropylphenoxy)-phthalonitrile | Methyl-3,4-dicyanobenzoate | Mixed Cyclotetramerization | A₃B Zinc Phthalocyanine |

| 4-Chloro-5-(1,1-dicarbethoxymethyl)-phthalonitrile | 4,5-Dihexylthiophthalonitrile | Mixed Cyclotetramerization | Asymmetric A₃B Zinc Phthalocyanine |

A major challenge in phthalocyanine chemistry is the poor solubility of the parent macrocycle in common organic solvents, which limits its processing and characterization. researchgate.net A primary strategy to overcome this is to attach bulky or long-chain substituents to the periphery of the ring. This compound can be a key intermediate in this process. The chlorine atom can be substituted with various solubilizing groups prior to the cyclotetramerization. For example, introducing bulky groups like tert-butyl or long alkylthio chains dramatically improves solubility. researchgate.netnih.gov While many soluble phthalocyanines are derived from precursors like 4-tert-butylphthalonitrile, the underlying principle involves modifying the phthalonitrile starting material to impart solubility, a role for which the reactive chlorine of this compound is well-suited. umich.eduresearchgate.net Enhanced solubility is crucial for applications in homogeneous catalysis, spin-coating for thin-film devices, and spectroscopic studies in solution. umich.edu

| Solubilizing Group | Precursor Example | Effect on Phthalocyanine |

| tert-Butyl | 4-tert-Butylphthalonitrile | Prevents aggregation, soluble in hydrocarbons and chlorinated solvents. researchgate.net |

| Alkylthio chains | 4,5-Dihexylthiophthalonitrile | Excellent solubility in a wide range of organic solvents. nih.gov |

| Aryloxy groups | 4,5-bis(2,6-diisopropylphenoxy)-phthalonitrile | Introduces bulky groups to enhance solubility. nih.gov |

Tetrabenzotriazaporphyrins (TBTAPs) are hybrid macrocycles structurally related to both phthalocyanines and tetrabenzoporphyrins. uea.ac.ukuea.ac.uk They feature a carbon atom replacing one of the four bridging aza nitrogens of the phthalocyanine core. This structural modification allows for functionalization at the meso-carbon position, opening up chemical possibilities not available to standard phthalocyanines. uea.ac.uk The synthesis of TBTAPs often involves a mixed condensation reaction between a phthalonitrile derivative and a precursor that provides the methine bridge, such as an aminoisoindoline derivative or a Grignard reagent. uea.ac.ukresearchgate.net Phthalonitriles, including functionalized versions that can be derived from this compound, are essential components in these syntheses, providing three of the four isoindole units of the final TBTAP macrocycle. uea.ac.ukuea.ac.uk

The core reaction for forming phthalocyanines is the cyclotetramerization of four phthalonitrile precursors. dergipark.org.tr This reaction is typically carried out at high temperatures (reflux) in high-boiling point solvents such as n-pentanol or dimethylaminoethanol (B1669961) (DMAE). nih.govaalto.fi A metal salt (e.g., Zn(OAc)₂, NiCl₂) is often included to act as a template, resulting in the formation of a metallophthalocyanine. researchgate.net A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is commonly used as a catalyst. nih.govaalto.fi

When a single substituted phthalonitrile, derived from this compound, is used, a symmetrical A₄-type phthalocyanine is formed. However, due to the monosubstitution pattern of the precursor, the product is typically a mixture of four constitutional isomers. researchgate.net The use of chlorinated phthalonitriles, such as tetrachlorophthalonitrile, can lead to the formation of highly chlorinated phthalocyanines, which have distinct electronic properties and are often green in color. umich.edu The conditions of the cyclotetramerization reaction are critical and can be adapted; for instance, recent research has explored more sustainable solid-state synthesis methods that dramatically reduce the amount of solvent required. aalto.fi

Role in Controlling Phthalonitrile Reactivity and Self-Condensation

This compound serves as a critical precursor in the synthesis of advanced polymers, in part due to the role of the chlorine substituent in modulating the reactivity of the nitrile groups. The electron-withdrawing nature of the chlorine atom influences the electron density of the aromatic ring and the attached nitrile functionalities. This modulation helps to control the polymerization process, preventing premature and uncontrolled self-condensation that can occur with unsubstituted phthalonitrile monomers. By rendering the nitrile groups less susceptible to spontaneous reaction, this compound allows for more predictable and manageable synthesis of phthalonitrile-based resins and phthalocyanine structures. This controlled reactivity is essential for achieving desired molecular architectures and final material properties. The substitution pattern on the phthalonitrile precursor is of principal importance for the selective synthesis of derivatives. researchgate.net

Phthalocyanine Polymerization from this compound Precursors

Phthalocyanines are large, aromatic macrocyclic compounds formed by the cyclotetramerization of four phthalonitrile units. researchgate.net this compound is a valuable precursor in this process, leading to the formation of chlorinated phthalocyanines. The presence of chlorine atoms in the final macrocycle can enhance its thermal stability and alter its electronic properties. umich.edu

Furthermore, this compound can be used to create phthalocyanine-based polymers. When bifunctional monomers derived from this compound undergo the cyclotetramerization reaction, they can link together to form extended polymeric chains. This process results in polymers where the rigid and highly stable phthalocyanine macrocycles are integral parts of the polymer backbone. These materials are investigated for a range of applications due to their unique electronic, optical, and thermal characteristics. The synthesis of asymmetric phthalocyanines, such as A3B types, can be achieved through a statistical mixture of two different phthalonitrile precursors, one of which can be derived from this compound. nih.gov

Polymer Chemistry

Development of Phthalonitrile Resins from this compound

Phthalonitrile (PN) resins are a class of high-performance thermosetting polymers known for their exceptional thermal and thermo-oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures. specificpolymers.commdpi.com These characteristics make them suitable for applications in the aerospace and aeronautics industries. specificpolymers.comresearchgate.net An innovative approach to PN resin synthesis utilizes this compound as a key starting material. rsc.org This method is part of a "utilize rather than create" strategy that aims for more sustainable and environmentally conscious chemical processes. rsc.org Phthalonitrile resins are generally synthesized through the nucleophilic displacement of a nitro or halogen substituent from a phthalonitrile precursor with a variety of phenols or other linking groups. acs.orgmdpi.com

Polymerization Mechanisms and Curing Behavior

The polymerization, or curing, of phthalonitrile resins is a complex process that transforms the low-viscosity monomer or prepolymer into a rigid, highly cross-linked network. This transformation is typically initiated by heat, often in the presence of a curing agent or catalyst. During the curing process, the terminal nitrile (C≡N) groups of the phthalonitrile monomers react to form a network of highly stable heterocyclic structures.

The primary cross-linking reactions involve the formation of:

s-Triazine rings: Three nitrile groups react to form a six-membered aromatic triazine ring.

Phthalocyanine macrocycles: Four phthalonitrile units cyclize to form a phthalocyanine ring.

Isoindoline structures: Intermediate structures that can be involved in the pathway to triazine and phthalocyanine formation. mdpi.com

The evolution of the nitrile absorption peak (around 2234 cm⁻¹) in FTIR spectroscopy is used to monitor the polymerization process, with the peak intensity decreasing as the nitrile groups react. mdpi.com The addition of amine-containing curing agents can generate ammonia (B1221849) during the cross-linking reaction. researchgate.netsemanticscholar.org The curing behavior can be studied using techniques like Differential Scanning Calorimetry (DSC), which helps determine the processing window and activation energy of the polymerization reaction. mdpi.comresearchgate.net For instance, the activation energy for some phthalonitrile-polyhedral oligomeric silsesquioxane copolymers has been measured to be as low as 78 kJ/mol, indicating high chemical reactivity. mdpi.com The resulting cured polymer is an amorphous solid with a dense network of aromatic rings, which is responsible for its high thermal stability. researchgate.net

Role in N-rich Hierarchical Porous Carbon Synthesis for Supercapacitors

Phthalonitrile resins derived from this compound have been identified as excellent precursors for fabricating nitrogen-rich (N-rich) hierarchical porous carbon materials for high-performance supercapacitors. rsc.org The highly conjugated, heteroaromatic, N-rich structure of the resin is ideal for this conversion. rsc.org

In a specific synthesis strategy, the reaction product from this compound is used as the carbon precursor, while the reaction by-product, potassium chloride (KCl), is ingeniously employed as a template to generate the porous structure. rsc.org This method avoids hazardous by-products associated with conventional phthalonitrile synthesis. The resulting porous carbon materials (termed RKCs) exhibit exceptional characteristics for supercapacitor applications. rsc.org

These characteristics include a hierarchical micro-, meso-, and macroporous structure, a large specific surface area, and a high level of nitrogen doping with diverse nitrogen species (N-6, N-5, N-Q), which provide abundant defects and additional active sites for ion adsorption. rsc.orgnih.gov These properties lead to outstanding electrochemical performance. rsc.org

Electrochemical Performance of Porous Carbon from this compound Resin

| Parameter | Value | Conditions |

|---|---|---|

| Specific Capacitance | 300 F g⁻¹ | at 1 A g⁻¹ |

| Cycling Stability | 96.1% retention | after 10,000 cycles at 10 A g⁻¹ |

This research highlights a green and sustainable approach to phthalonitrile chemistry, advancing the development of functional materials derived from these polymers for energy storage applications. rsc.org

Formation of High-Temperature Polymers

The molecular structure formed during the curing of phthalonitrile resins is the basis for their utility as high-temperature polymers. The process results in a dense, three-dimensional network composed of thermally stable aromatic structures like triazine and phthalocyanine, which are interconnected to form a rigid thermoset. mdpi.com This highly cross-linked and aromatic nature restricts thermal motion and resists degradation at elevated temperatures.

Polymers derived from phthalonitrile precursors consistently exhibit outstanding thermal and thermo-oxidative stability. specificpolymers.comresearchgate.net Key performance indicators for these materials include:

High glass transition temperatures (Tg): Often exceeding 400°C, and in some cases surpassing 500°C, indicating the material retains its rigidity at very high temperatures. researchgate.netmdpi.comrsc.org

High decomposition temperatures: The temperature at which the polymer loses 5% of its weight (Td5) is frequently above 500°C in both inert and air atmospheres. researchgate.netmdpi.com

High char yields: When heated in an inert atmosphere, they leave a high percentage of carbonaceous residue, which contributes to their excellent fire resistance. mdpi.com

Low water absorption: The hydrophobic nature of the polymer network results in minimal moisture uptake. specificpolymers.comrsc.org

These properties make phthalonitrile-based polymers, including those initiated from this compound, prime candidates for use in demanding applications such as structural components, adhesives, and composite matrices in the aerospace, military, and electronics industries where sustained performance in extreme thermal environments is required. researchgate.netacs.org

Other Functional Material Synthesis

While this compound is a well-established precursor for phthalocyanines, its utility extends to the synthesis of other heterocyclic compounds, although this application is less extensively documented in readily available scientific literature. The reactivity of the chloro and cyano groups allows for various cyclization reactions to form different heterocyclic rings.

Precursor for Other Heterocyclic Compounds

The electrophilic nature of the carbon atom attached to the chlorine, enhanced by the electron-withdrawing cyano groups, makes this compound susceptible to nucleophilic substitution, which can be the initial step in the formation of fused heterocyclic systems. However, specific examples detailing the synthesis of a wide variety of heterocyclic compounds directly from this compound are not extensively reported in publicly accessible research.

General synthetic strategies for heterocyclic compounds often involve the reaction of substituted ortho-dinitriles with various reagents. For instance, the reaction of phthalonitriles with hydrazines can lead to the formation of pyridazino[4,5-b]quinoxalines. Similarly, condensation reactions with diamines could theoretically yield benzodiazepine (B76468) or other related fused diazepine (B8756704) structures. The reaction with o-phenylenediamine (B120857) is a common route to quinoxaline (B1680401) derivatives.

Despite these general pathways, detailed research findings, including specific reaction conditions, yields, and characterization of diverse heterocyclic compounds derived directly from this compound, are sparse in the available literature. Most documented research on substituted phthalonitriles, including halogenated ones, predominantly focuses on their conversion to phthalocyanine derivatives.

Spectroscopic and Computational Characterization of 4 Chlorophthalonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a non-destructive means to probe the molecular structure of a compound by examining its interaction with electromagnetic radiation. Each technique offers unique insights into the connectivity, functional groups, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. utoronto.ca By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chlorophthalonitrile is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). The three protons on the benzene (B151609) ring are chemically distinct and would exhibit splitting patterns based on their coupling with adjacent protons. Based on data from analogous compounds like 4-Chlorobenzonitrile, the proton ortho to the chlorine atom would likely appear as a doublet, while the other two protons would form a more complex system, potentially a doublet and a doublet of doublets, depending on the coupling constants. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the nitrile carbons. The carbons bonded to the electron-withdrawing nitrile and chloro groups would be significantly deshielded, appearing at higher chemical shifts (downfield). The nitrile carbons typically appear in the δ 110-120 ppm range, while the aromatic carbons resonate between δ 120-145 ppm. The carbon atom directly bonded to the chlorine atom would show a characteristic chemical shift influenced by the halogen's electronegativity and inductive effects.

| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Key Structural Information |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 7.5 - 8.0 | Reveals the electronic environment and connectivity of the three distinct protons on the benzene ring through chemical shifts and coupling patterns. |

| ¹³C NMR | Nitrile Carbons (C≡N) | 110 - 120 | Confirms the presence of two distinct nitrile functional groups. |

| Aromatic Carbons (C-H, C-CN) | 125 - 140 | Shows signals for the five aromatic carbons not attached to chlorine, indicating their unique electronic environments. | |

| Aromatic Carbon (C-Cl) | 140 - 145 | Identifies the carbon atom directly bonded to the chlorine, which is typically shifted downfield due to halogen-induced deshielding. |

Infrared (IR) spectroscopy measures the vibrational transitions of molecules, providing a characteristic fingerprint based on their functional groups. upi.edu The IR spectrum of this compound is dominated by the sharp, intense absorption band of the nitrile group (C≡N).

Key vibrational frequencies observed in related phthalonitriles include:

C≡N Stretch: A strong, sharp peak typically appears around 2230-2240 cm⁻¹. This is a highly characteristic absorption for the nitrile functional group. researchgate.net

Aromatic C=C Stretch: Multiple bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) indicates the stretching of C-H bonds on the aromatic ring.

C-Cl Stretch: A strong absorption in the fingerprint region, usually between 700-850 cm⁻¹, is characteristic of the carbon-chlorine bond stretch.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2240 - 2230 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-Cl Stretch | 850 - 700 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. The chromophores in this compound—the chlorinated benzene ring and the nitrile groups—give rise to absorptions in the ultraviolet region.

The spectrum is expected to show absorptions corresponding to π → π* transitions associated with the aromatic system. shimadzu.com The presence of the chlorine atom and nitrile groups, which act as auxochromes, can cause a bathochromic (shift to longer wavelength) or hyperchromic (increase in absorption intensity) effect compared to unsubstituted benzene. utoronto.ca The maximum absorption wavelengths (λmax) are typically observed below 300 nm. masterorganicchemistry.com

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 300 | Substituted Benzene Ring |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. whitman.edu It provides the exact molecular weight and valuable information about the structure through fragmentation patterns. chemguide.co.uk

The molecular formula of this compound is C₈H₃ClN₂. Its exact monoisotopic mass is approximately 162.00 g/mol . A key feature in the mass spectrum would be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two prominent peaks in the molecular ion region:

Molecular Ion Peak (M⁺): A peak at m/z ≈ 162, corresponding to molecules containing the ³⁵Cl isotope.

M+2 Peak: A peak at m/z ≈ 164, corresponding to molecules containing the ³⁷Cl isotope. The intensity of the M+2 peak is expected to be about one-third that of the M⁺ peak, which is a characteristic signature for a compound containing one chlorine atom.

Common fragmentation pathways would likely involve the loss of the chlorine atom (M-35) or a nitrile group (M-26). libretexts.org

| m/z Value | Assignment | Significance |

|---|---|---|

| ~162 | [M]⁺ (with ³⁵Cl) | Molecular ion peak, confirms molecular weight. |

| ~164 | [M+2]⁺ (with ³⁷Cl) | Confirms the presence of one chlorine atom due to the ~3:1 intensity ratio with the M⁺ peak. |

| ~127 | [M-Cl]⁺ | Fragment corresponding to the loss of a chlorine radical. |

| ~136 | [M-CN]⁺ | Fragment corresponding to the loss of a nitrile radical. |

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not readily found in published literature, studies on closely related compounds like 4-Nitrophthalonitrile (B195368) provide valuable insights. researchgate.net An X-ray diffraction study of this compound would reveal:

Crystal System and Space Group: Defines the symmetry and arrangement of molecules in the crystal lattice.

Unit Cell Dimensions: Provides the parameters (a, b, c, α, β, γ) of the basic repeating unit of the crystal.

Molecular Geometry: Confirms the planarity of the benzene ring and provides exact bond lengths (e.g., C-C, C-N, C-Cl) and angles.

Intermolecular Interactions: Identifies non-covalent forces like π-π stacking or halogen bonding that stabilize the crystal packing.

For example, the study of 4-Nitrophthalonitrile revealed a monoclinic crystal system and supramolecular layers sustained by C—H···N interactions. researchgate.net Similar features could be anticipated for this compound.

Theoretical and Computational Chemistry Studies

Computational chemistry, particularly using Density Functional Theory (DFT), complements experimental data by providing a theoretical model of molecular structure and properties. mdpi.com DFT calculations can predict spectroscopic data, electronic properties, and molecular geometries with high accuracy. mdpi.comnih.gov

For this compound, computational studies would typically involve:

Geometry Optimization: Calculating the lowest energy structure to predict bond lengths and angles, which can then be compared with X-ray diffraction data if available.

Vibrational Frequency Analysis: Simulating the IR spectrum by calculating the vibrational modes. This helps in assigning the experimentally observed absorption bands to specific molecular motions.

NMR Chemical Shift Prediction: Calculating the magnetic shielding of each nucleus to predict ¹H and ¹³C NMR chemical shifts.

Electronic Property Analysis: Methods such as Natural Bond Orbital (NBO) analysis can be used to study charge distribution and delocalization. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic transitions and reactivity. researchgate.net

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Frequency Calculation | IR and Raman spectra | Aids in the assignment of experimental vibrational bands. |

| GIAO/CSGT | ¹H and ¹³C NMR chemical shifts | Helps confirm structural assignments from experimental NMR spectra. |

| TD-DFT | UV-Vis absorption wavelengths (λmax) | Predicts electronic transitions and helps interpret the UV-Vis spectrum. |

| HOMO-LUMO Analysis | Energy gap, electron density distribution | Offers insights into electronic properties, reactivity, and the nature of electronic transitions. |

Electrochemical Properties and Redox Behavior of 4 Chlorophthalonitrile Derivatives

Voltammetric Studies (Cyclic Voltammetry, Square Wave Voltammetry)

Voltammetric methods, such as Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV), are powerful tools for probing the redox properties of 4-chlorophthalonitrile derivatives. ugd.edu.mkdergipark.org.tr These studies reveal the potentials at which the molecules undergo oxidation and reduction, the stability of the resulting species, and the nature of the electron transfer steps.

Cyclic voltammetry studies on metallophthalocyanine (MPc) derivatives show a series of redox processes. For instance, a zinc(II) phthalocyanine (B1677752) (Zn(II)Pc) derivative synthesized from a substituted phthalonitrile (B49051) exhibited distinct oxidation and reduction waves when analyzed in a dichloromethane (B109758) (DCM) solution. mdpi.com In the cathodic (negative potential) region, the complex undergoes a one-electron reduction at -0.54 V and a two-electron reduction at -1.37 V. mdpi.com In the anodic (positive potential) region, two oxidation waves are observed at 0.43 V and 1.23 V. mdpi.com These processes are generally attributed to the formation of anionic and cationic radicals on the phthalocyanine ring.

The nature of the central metal ion significantly influences the electrochemical behavior. Cobalt (Co) and Manganese (Mn) phthalocyanines, for example, exhibit metal-based redox couples in addition to the ligand-centered processes seen in zinc or copper phthalocyanines. researchgate.nettubitak.gov.tr A study on a cobalt(II) phthalocyanine (CoPc) derivative showed four redox processes, with assignments corresponding to Co(II)Pc(-2)/Co(I)Pc(-2), Co(I)Pc(-2)/Co(I)Pc(-3), Co(II)Pc(-1)/Co(II)Pc(-2), and Co(III)Pc(-1)/Co(II)Pc(-1). psu.edu Similarly, manganese(III) phthalocyanines (MnPcs) can show two metal-based reduction reactions, distinguishing their redox activity from copper phthalocyanines (CuPcs) which primarily show Pc-based reactions. tubitak.gov.tr

Square wave voltammetry (SWV) is often used alongside CV to obtain more resolved signals and higher sensitivity. dergipark.org.trpsu.edu For a Co(II)Pc derivative substituted with benzylmercapto groups, SWV confirmed the redox processes observed in the CV, showing four distinct peaks corresponding to both metal and ligand-centered electron transfers. psu.edu The combination of CV and SWV allows for a comprehensive understanding of the redox landscape of these complex molecules. researchgate.net

Table 1: Representative Cyclic Voltammetry Data for Metallophthalocyanine (MPc) Derivatives

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical and spectroscopic techniques (typically UV-Vis spectroscopy) to characterize the species generated during redox reactions. researchgate.netiaea.org By recording absorption spectra while applying a specific potential, it is possible to identify the electronic structure of the electrochemically generated anionic and cationic forms of the phthalocyanine derivatives.

In situ spectroelectrochemical measurements reveal distinct color changes corresponding to the different oxidation states of the molecule. researchgate.net For a cobalt phthalocyanine (CoPc), the neutral complex in solution typically exhibits a sharp, intense Q-band absorption in the visible region. Upon the first reduction, this band often disappears and new bands emerge at different wavelengths, indicating the formation of the [Co(I)Pc(-2)]- anion. psu.edu Further reduction to [Co(I)Pc(-3)]2- leads to another set of characteristic absorption bands. Similarly, oxidation processes result in unique spectral signatures for the cationic species.

These spectral changes are crucial for understanding the nature of the redox process (i.e., whether it occurs at the metal center or on the phthalocyanine ligand) and for evaluating the potential of these materials in electrochromic applications. researchgate.net For example, studies have shown that for some copper (CuPc) and indium (InPc) phthalocyanine derivatives, the electro-generated anionic forms exhibit very sharp and intense absorption bands. researchgate.net The solvent and electrolyte system can also significantly affect the spectroelectrochemical response. researchgate.net

Table 2: Spectroelectrochemical Data for a Zinc Phthalocyanine Derivative (ZnTDMPc) psu.edu

Electron Transfer Processes in Derivatives

The electron transfer processes in phthalocyanine derivatives derived from precursors like this compound can be categorized as either ligand-based or metal-based. The type of process depends heavily on the central metal ion. researchgate.net

In phthalocyanines with electrochemically inactive metal centers, such as Zinc (Zn), the redox processes are typically centered on the π-system of the macrocyclic ligand. These complexes can undergo multiple one-electron reductions and oxidations, leading to the formation of a series of anions and cations (e.g., Pc(-3), Pc(-4), Pc(-1), Pc(0)). mdpi.compsu.edu These electron transfer reactions are often reversible.

In contrast, when the phthalocyanine core contains a redox-active metal like Cobalt (Co), Iron (Fe), or Manganese (Mn), the electron transfer processes can involve changes in the metal's oxidation state. researchgate.nettubitak.gov.trpsu.edu For instance, a Co(II)Pc complex can be reduced to Co(I)Pc or oxidized to Co(III)Pc. psu.edu These metal-centered processes often occur at potentials different from the ligand-centered ones, leading to a richer and more complex redox behavior. tubitak.gov.tr The ability to undergo both metal- and ligand-based electron transfers makes these derivatives particularly interesting for catalytic applications. researchgate.net The specific substituents on the phthalocyanine ring can also modulate the potentials of these electron transfer processes. iaea.org

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for 4-Chlorophthalonitrile Derivatives

The development of new derivatives from this compound is predominantly driven by nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various functional groups. Research is aimed at enhancing reaction efficiency, yield, and the diversity of accessible molecules.

A key strategy involves the reaction of this compound with nucleophiles in the presence of a base. For instance, 4-[4'-(5-sulfonaphthylazo)phenoxy]phthalonitrile potassium salt has been synthesized by reacting this compound with 5-(4'-hydroxyphenylazo)-1-naphthalenesulfonic acid. pleiades.online This method opens pathways to creating complex azo dyes integrated into the phthalonitrile (B49051) structure. Similarly, reacting 4-chloro-5-nitrophthalonitrile with 2,6-diphenylphenol (B49740) in dimethylformamide (DMF) with potassium carbonate as a base yields 4-([1,1′:3′,1′′-terphenyl]-2′-yloxy)-5-chlorophthalonitrile, a precursor for sterically hindered phthalocyanines. mdpi.com

While direct substitution on this compound is effective, a more prevalent and analogous methodology involves the nucleophilic substitution of the nitro group in 4-nitrophthalonitrile (B195368). This route is extensively used to synthesize a vast library of substituted phthalonitriles, which are isomeric to or analogues of derivatives from this compound. The principles of these reactions are directly transferable. Common nucleophiles include phenols, thiols, and amines, typically reacted in polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate (K₂CO₃). dergipark.org.trresearchgate.net For example, binuclear phthalocyanines have been prepared from diphthalonitrile derivatives, which were themselves synthesized by reacting 4-nitrophthalonitrile with diphenols. dergipark.org.tr Another approach created novel ball-type metallophthalocyanines by first reacting 4-nitrophthalonitrile with 1,4-dithioerythritol. nih.gov These established methods for 4-nitrophthalonitrile highlight the vast potential for creating an even broader range of functional molecules starting from its chlorinated counterpart.

Table 1: Selected Synthetic Methodologies for Phthalonitrile Derivatives

| Starting Material | Nucleophile/Reactant | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 5-(4'-hydroxyphenylazo)-1-naphthalenesulfonic acid | N/A | 4-[4'-(5-sulfonaphthylazo)phenoxy]phthalonitrile | N/A | pleiades.online |

| 4-Chloro-5-nitrophthalonitrile | 2,6-diphenylphenol | DMF / K₂CO₃ | 4-([1,1′:3′,1′′-terphenyl]-2′-yloxy)-5-chlorophthalonitrile | 68% | mdpi.com |

| 4-Nitrophthalonitrile | 1,4-Dithioerythritol | DMF / K₂CO₃ | Diphthalonitrile derivative for ball-type Pcs | N/A | nih.gov |

| 4-Nitrophthalonitrile | 2,2-bis(4-hydroxyphenyl)butane (BPB) | N/A | Phthalonitrile monomer for resins | N/A | researchgate.net |

| 4-Nitrophthalonitrile | 3-n-pentadecylphenol | Base | Alkylarylether adduct of phthalonitrile | N/A | google.com |

Exploration of New Functionalized Materials

This compound is a key precursor for a variety of high-performance materials, most notably phthalocyanines and advanced polymers. The functional groups introduced via substitution reactions on the phthalonitrile ring directly influence the properties of the resulting materials, enabling their use in diverse applications.

Phthalocyanines: Phthalonitriles undergo cyclotetramerization to form phthalocyanines (Pcs), a class of macrocyclic compounds with exceptional thermal stability and unique electronic properties. scispace.com Derivatives of this compound are used to create substituted phthalocyanines with enhanced solubility or specific functionalities. For example, A₃B-type asymmetrically substituted phthalocyanines, which possess unique electronic characteristics, can be synthesized through the statistical co-cyclotetramerization of two different phthalonitrile precursors, such as a derivative of this compound and a simpler phthalonitrile. dergipark.org.trnih.gov

Porous Carbon Materials: A highly innovative application is the transformation of phthalonitrile resins, derived from precursors like this compound, into nitrogen-rich hierarchical porous carbon materials. rsc.orgrsc.org In one "utilize rather than create" strategy, this compound is reacted to form a resin precursor, and the potassium chloride (KCl) byproduct is used as a template to generate porosity. The resulting carbon material exhibits a high specific surface area and multiple nitrogen species, making it an excellent candidate for supercapacitor electrodes. One such material, RKC@600, achieved a specific capacitance of 300 F g⁻¹ at a current density of 1 A g⁻¹. rsc.orgrsc.org

High-Performance Resins: Phthalonitrile-based resins are renowned for their outstanding thermal and oxidative stability, making them suitable for aerospace and electronics applications. researchgate.netacs.org The properties of these thermosetting polymers can be tuned by altering the structure of the phthalonitrile monomer. For instance, reacting 4-nitrophthalonitrile (an analogue of this compound) with bisphenols creates monomers that, when cured, form highly cross-linked, heat-resistant polymer networks. researchgate.net These resins exhibit high char yields and glass transition temperatures well above those of conventional polymers. researchgate.netacs.org

Table 2: Functional Materials Derived from this compound and its Analogues

| Material Type | Precursor Source | Key Features & Applications | Reference |

|---|---|---|---|

| Asymmetric Phthalocyanines | Mixed cyclotetramerization of substituted phthalonitriles | Tunable electronic properties for sensors and optoelectronics. | nih.gov |

| N-rich Porous Carbon | Phthalonitrile resin from this compound | Hierarchical pores, high surface area, 300 F g⁻¹ capacitance; for supercapacitors. | rsc.orgrsc.org |

| High-Temperature Resins | Bisphenol-based phthalonitriles | Excellent thermal stability (TGA 5% weight loss >500°C), high char yield; for aerospace composites. | researchgate.netacs.org |

| Organic Semiconductors | Copper Phthalocyanine (B1677752) (CuPc) / Polyaniline (PANI) hybrid | Molecular hybrid material for electronic applications. | researchgate.net |

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the design of new materials based on this compound. By simulating molecular structures and properties, researchers can predict the performance of new derivatives before undertaking costly and time-consuming synthesis.

Predicting Electronic Properties: DFT and Time-Dependent DFT (TD-DFT) calculations are used to elucidate the electronic structure, frontier molecular orbital energies (HOMO-LUMO), and absorption spectra of phthalonitrile derivatives and their resulting materials. researchgate.netmdpi.com For example, computational studies on novel cobalt (II) phthalocyanines have provided in-depth insight into their electronic behavior and reactivity, identifying them as promising candidates for photovoltaic applications. mdpi.com These theoretical models help to establish structure-property relationships, guiding the design of molecules with optimal electronic characteristics for specific functions.

Understanding Reactivity and Stability: Computational models can predict the geometric parameters, vibrational frequencies, and chemical reactivity of phthalonitrile molecules. dergipark.org.tr By calculating global reactivity descriptors, researchers can better understand the stability and reaction pathways of new compounds. This information is crucial for optimizing synthetic conditions and predicting the thermal stability of resulting polymers. For example, DFT calculations have been used to investigate the structural properties of 3-nitrophthalonitrile, providing a theoretical basis for its experimental spectral data. dergipark.org.tr

Modeling Intermolecular Interactions: A key area of research is modeling the interactions between phthalonitrile-based materials and other components in composites and hybrid systems. DFT has been employed to study the chemical bonds that form between phthalonitrile resins and inorganic fillers like silica (B1680970) or alumina (B75360). ntu.edu.sg These calculations can predict the strength of interfacial adhesion, helping to design hybrid materials with improved mechanical and thermal properties. The ωB97x-D functional method, which is well-suited for handling non-covalent interactions, has been used to optimize the structure of resin-filler interfaces, correlating the chemical structure to the physical properties of the composite. ntu.edu.sg

Table 3: Application of Computational Modeling in Phthalonitrile Research

| Computational Method | Property Predicted | Design Goal | Reference |

|---|---|---|---|

| DFT / TD-DFT | Electronic structure, geometry, redox behavior | Screening candidates for photovoltaic applications. | mdpi.com |

| DFT (ωB97x-D) | Chemical bond formation at resin-filler interface | Understanding and improving adhesion in hybrid composites for electronics. | ntu.edu.sg |

| DFT/B3LYP | Molecular geometry, vibrational frequencies, chemical shifts | Characterizing new derivatives and validating experimental data. | researchgate.netdergipark.org.tr |

| DFT | Global reactivity descriptors (hardness, chemical potential) | Understanding molecular stability and reactivity. | dergipark.org.tr |

Integration into Hybrid Material Systems

A significant frontier in materials science is the creation of hybrid systems that combine the advantages of organic polymers with inorganic materials. Derivatives of this compound are being integrated into such systems to develop multifunctional materials with unprecedented performance.

Organic-Inorganic Nanoscale Hybrids: Researchers have developed an in-situ method to create nanoscale organic-inorganic hybrid systems with exceptional thermal properties. acs.org In this approach, a phthalonitrile derivative, 4-(3-aminophenoxy)phthalonitrile (B15421024) (APN), forms hydrogen bonds with calcium phosphate (B84403) oligomers (CPO). This molecular-level blending results in a hybrid material with a glass transition temperature (Tg) over 580 °C and outstanding thermal stability, with a 5% weight loss temperature of 574 °C in nitrogen. acs.org

Reinforced Composites for Extreme Environments: Phthalonitrile resins are being reinforced with high-strength fibers and functional nanoparticles to create composites for demanding applications. A notable example is a hybrid material designed for simultaneous ballistic and nuclear shielding. researchgate.net This system uses a phthalonitrile resin matrix reinforced with Kevlar fibers and erbium oxide (Er₂O₃) nanoparticles. The synergy between the components results in a material with excellent mechanical strength and significant gamma-ray shielding capabilities. researchgate.net Another application is the use of resorcinol-based phthalonitrile (rPN) filled with silica or alumina as an encapsulation material for electronics operating in harsh, high-temperature environments. acs.orgntu.edu.sg The addition of fillers tunes the coefficient of thermal expansion (CTE), ensuring strong adhesion to electronic components and reliability at temperatures up to 300 °C. ntu.edu.sg

Organic Semiconductor Hybrids: The electronic properties of phthalocyanines can be combined with those of conducting polymers to create novel organic semiconductor materials. A hybrid material, CuPcₓPANI₁₋ₓ, was formed by polymerizing copper phthalocyanine (CuPc), synthesized from a phthalonitrile precursor, with polyaniline (PANI). researchgate.net This molecular-level hybridization aims to create new materials with tunable semiconducting properties for use in electronic devices.

Table 4: Examples of this compound-Based Hybrid Material Systems

| Hybrid System Components | Targeted Application | Enhanced Properties | Reference |

|---|---|---|---|

| Phthalonitrile Resin + Kevlar Fibers + Er₂O₃ Nanoparticles | Ballistic and Nuclear Shielding | Improved kinetic energy absorption, gamma-ray shielding (~33% for 3 cm). | researchgate.net |

| Phthalonitrile Resin + Alumina/Silica Fillers | Harsh Environment Electronics Encapsulation | Tunable CTE, high thermal stability (operable up to 300°C), strong adhesion. | acs.orgntu.edu.sg |

| Phthalonitrile Derivative + Calcium Phosphate Oligomers | High-Temperature Structural Materials | Exceptional thermal stability (Tg > 580°C), flame retardancy. | acs.org |

| Copper Phthalocyanine + Polyaniline (PANI) | Organic Electronics | Novel organic semiconductor material. | researchgate.net |

Compound Index

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chlorophthalonitrile, and what are their comparative advantages?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) reactions using 4-nitrophthalonitrile or halogenated precursors. For example, Abramov et al. (2022) optimized the reaction of 4-nitrophthalonitrile with HCl in the presence of a Lewis acid catalyst (e.g., AlCl₃), achieving yields of ~75% under reflux conditions in dichloromethane. Alternative routes include the use of 4,5-dichlorophthalonitrile as a precursor, where selective dehalogenation is achieved via controlled hydrolysis or metal-catalyzed cross-coupling . Comparative advantages:

- NAS with HCl : High regioselectivity but requires rigorous moisture control.

- Cross-coupling : Enables functionalization but demands expensive catalysts (e.g., Pd-based).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for the chloro-substituted ring) .

- FTIR : Peaks at ~2230 cm⁻¹ (C≡N stretching) and 750 cm⁻¹ (C-Cl bending) are diagnostic .

- HPLC : For purity assessment (>98% purity recommended for synthetic intermediates); use C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in cross-coupling reactions?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Pd(PPh₃)₄ or NiCl₂(dppe) for Suzuki-Miyaura couplings; adjust ligand ratios to suppress homo-coupling side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require degassing to prevent catalyst deactivation.

- Temperature Control : Reactions at 80–100°C improve kinetics but necessitate inert atmospheres to avoid decomposition. Recent studies report >85% yields using microwave-assisted synthesis with reduced reaction times (30 mins vs. 12 hrs conventional) .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., conflicting NMR shifts) often arise from:

- Purity Issues : Recrystallize samples from ethanol/water mixtures and re-analyze.

- Solvent Effects : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆ shifts aromatic protons by ±0.3 ppm).

- Instrument Calibration : Validate against NIST reference spectra for this compound (SRD 69 database) .

Q. What statistical methods are recommended for assessing the reproducibility of synthesis protocols for this compound?

- Methodological Answer : Use:

- ANOVA : To compare yields across multiple batches (e.g., 3 replicates per condition; p < 0.05 indicates significant variability).

- Error Propagation Analysis : Quantify uncertainties in molar ratios or temperature fluctuations using Monte Carlo simulations.

- Design of Experiments (DoE) : Fractional factorial designs to identify critical variables (e.g., catalyst loading vs. reaction time) .

Data Contradiction and Analysis

Q. How to resolve conflicting reports on the thermal stability of this compound under reflux conditions?

- Methodological Answer : Contradictions in decomposition temperatures (reported 150–180°C) may stem from:

- Atmospheric Differences : Decomposition accelerates in the presence of O₂; use Schlenk lines for air-sensitive reactions.

- Analytical Techniques : Thermogravimetric analysis (TGA) under N₂ vs. open-air conditions shows ~20°C variation. Validate via differential scanning calorimetry (DSC) to pinpoint exothermic peaks .

Experimental Design

Q. What controls are essential when evaluating the catalytic efficiency of novel metal complexes in this compound functionalization?

- Methodological Answer : Include:

- Negative Controls : Reactions without catalyst or with non-reactive metal salts (e.g., NaCl).

- Positive Controls : Benchmark against established catalysts (e.g., Pd/C or CuI).

- Kinetic Profiling : Monitor reaction progress via inline FTIR or GC-MS at 30-minute intervals to identify induction periods .

Literature and Reproducibility

Q. How to ensure reproducibility when adapting literature protocols for this compound-based phthalocyanine synthesis?

- Methodological Answer : Critical steps include:

- Solvent Drying : Use molecular sieves (3Å) for DMF to prevent hydrolysis of intermediates.

- Stoichiometry Adjustments : Account for hygroscopic reagents (e.g., LiOH) by measuring water content via Karl Fischer titration.

- Characterization Consistency : Compare UV-Vis spectra (Q-band at ~670 nm for Zn-phthalocyanines) with published data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。